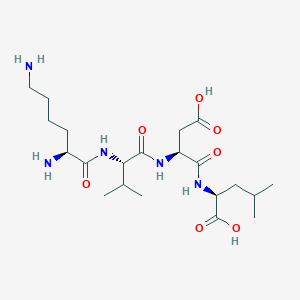

Lysyl-valyl-aspartyl-leucine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 博勒诺尔通过对 19-去甲睾酮的化学修饰合成。该过程涉及在 17α 位置引入一个乙基。反应条件通常需要使用强碱和特定的催化剂来促进烷基化过程。

工业生产方法:

化学反应分析

反应类型: 博勒诺尔会发生几种类型的化学反应,包括:

氧化: 博勒诺尔可以被氧化形成各种氧化衍生物。

还原: 它可以被还原形成不同的还原形式。

取代: 博勒诺尔可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用还原剂包括氢化锂铝或硼氢化钠。

取代: 可以在控制条件下使用各种卤化剂和亲核试剂。

主要生成物: 这些反应产生的主要产物取决于所使用的具体试剂和条件。例如,氧化可以产生酮或醇,而还原可以产生不同的醇衍生物。

科学研究应用

Pharmacological Applications

1.1 Drug Delivery Systems

LVAL has been investigated for its potential in drug delivery systems, particularly due to its ability to enhance the bioavailability of therapeutic agents. Research indicates that peptides like LVAL can facilitate the transport of drugs across biological barriers, such as the blood-brain barrier (BBB), by utilizing amino acid transporters like LAT1 and LAT2. These transporters are crucial for delivering large neutral amino acids into cells, making LVAL a candidate for designing prodrugs that can efficiently cross the BBB .

1.2 Prodrug Development

The synthesis of LVAL-based prodrugs has shown promise in improving the pharmacokinetic properties of various drugs. For example, studies have demonstrated that LVAL derivatives can significantly enhance ocular bioavailability when applied topically. This is particularly relevant for drugs targeting eye conditions, where effective delivery to specific tissues is challenging . The affinity of LVAL for peptide transporters enhances the absorption and efficacy of these prodrugs.

Biotechnological Applications

2.1 Protein Engineering

In protein engineering, LVAL can be utilized to modify protein structures, enhancing their stability and functionality. The incorporation of LVAL into recombinant proteins can improve their solubility and resistance to proteolytic degradation, which is crucial for therapeutic proteins used in clinical settings.

2.2 Enzyme Inhibition Studies

LVAL has been studied as a substrate or inhibitor in enzymatic reactions involving tRNA synthetases. Its structural components allow researchers to explore mechanisms of amino acid discrimination and editing fidelity in enzymes like leucyl-tRNA synthetase (LeuRS). This research can lead to insights into the evolution of tRNA synthetases and their role in protein synthesis .

Molecular Biology Applications

3.1 Gene Expression Regulation

LVAL may play a role in regulating gene expression through its interactions with specific transcription factors or signaling pathways. By modifying cellular responses to growth factors or hormones, LVAL could potentially influence processes such as muscle development and regeneration.

3.2 Antiviral Research

Recent studies have explored the use of LVAL derivatives in antiviral therapies. The incorporation of LVAL into antiviral compounds has been shown to enhance their efficacy against viruses like HSV-1 by improving their affinity for viral targets . This application highlights the versatility of LVAL in developing novel therapeutic strategies.

Data Table: Summary of Research Findings on LVAL Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Pharmacology | Drug Delivery Systems | Enhanced BBB permeability via LAT transporters |

| Prodrug Development | Improved ocular bioavailability | |

| Biotechnology | Protein Engineering | Increased stability and solubility of proteins |

| Enzyme Inhibition Studies | Insights into amino acid editing mechanisms | |

| Molecular Biology | Gene Expression Regulation | Potential modulation of muscle growth pathways |

| Antiviral Research | Enhanced efficacy against HSV-1 |

Case Studies

Case Study 1: Ocular Drug Delivery

A study investigated the use of LVAL-based prodrugs for delivering antiviral agents to ocular tissues. Results indicated a two-fold increase in drug absorption compared to conventional formulations, demonstrating the effectiveness of LVAL in enhancing bioavailability .

Case Study 2: Amino Acid Transport Mechanisms

Research on the transport mechanisms involving LVAL showed that its derivatives exhibit high affinity for hPEPT1 transporter, suggesting their potential utility in designing targeted therapies for conditions requiring precise drug delivery .

作用机制

博勒诺尔通过与体内的雄激素受体结合发挥作用。这种结合激活受体,导致基因表达发生变化,从而促进合成代谢(肌肉构建)和雄激素(男性特征增强)作用。 分子靶点包括参与肌肉生长和发育途径的各种蛋白质 .

类似化合物:

博兰二醇: 另一种具有类似性质的合成合成代谢-雄激素类固醇。

甲睾酮: 以其合成代谢作用而闻名,并用于各种治疗环境。

丙酸睾酮: 具有合成代谢和雄激素特性的合成类固醇。

戊酸睾酮: 用于激素治疗,具有类似的合成代谢-雄激素作用。

博勒诺尔的独特性: 博勒诺尔的独特性在于其独特的化学结构,特别是 17α 位置的乙基,使其区别于其他类似化合物。 这种结构差异可能会影响其与雄激素受体的结合亲和力和总体生物活性 .

相似化合物的比较

Bolandiol: Another synthetic anabolic-androgenic steroid with similar properties.

Methandriol: Known for its anabolic effects and used in various therapeutic contexts.

Propetandrol: A synthetic steroid with both anabolic and androgenic properties.

Penmesterol: Used in hormone therapy and has similar anabolic-androgenic effects.

Uniqueness of Bolenol: Bolenol’s uniqueness lies in its specific chemical structure, particularly the ethyl group at the 17α position, which distinguishes it from other similar compounds. This structural difference may influence its binding affinity to androgen receptors and its overall biological activity .

属性

CAS 编号 |

140681-91-0 |

|---|---|

分子式 |

C21H39N5O7 |

分子量 |

473.6 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H39N5O7/c1-11(2)9-15(21(32)33)25-19(30)14(10-16(27)28)24-20(31)17(12(3)4)26-18(29)13(23)7-5-6-8-22/h11-15,17H,5-10,22-23H2,1-4H3,(H,24,31)(H,25,30)(H,26,29)(H,27,28)(H,32,33)/t13-,14-,15-,17-/m0/s1 |

InChI 键 |

SADYNMDJGAWAEW-JKQORVJESA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

手性 SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |

规范 SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Key on ui other cas no. |

140681-91-0 |

序列 |

KVDL |

同义词 |

KVDL Lys-Val-Asp-Leu lysyl-valyl-aspartyl-leucine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。